molecular formula C6HF6N B1389774 2,3,4-Trifluoro-6-(trifluoromethyl)pyridine CAS No. 1214330-71-8

2,3,4-Trifluoro-6-(trifluoromethyl)pyridine

Cat. No.: B1389774
CAS No.: 1214330-71-8
M. Wt: 201.07 g/mol
InChI Key: VSROAQVURXOMIA-UHFFFAOYSA-N
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Description

2,3,4-Trifluoro-6-(trifluoromethyl)pyridine is an organic compound with the molecular formula C6HF6N. It is a derivative of pyridine, characterized by the presence of three fluorine atoms and a trifluoromethyl group attached to the pyridine ring. This compound is known for its unique chemical properties, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3,4-Trifluoro-6-(trifluoromethyl)pyridine typically involves the introduction of fluorine atoms and a trifluoromethyl group onto a pyridine ring. One common method includes the reaction of trifluoromethylated pyridine derivatives with fluorinating agents under controlled conditions. For instance, trifluoromethylpyridines can be synthesized via metalation reactions followed by fluorination .

Industrial Production Methods: Industrial production of this compound often involves large-scale fluorination processes. These processes require precise control of reaction conditions, such as temperature and pressure, to ensure high yield and purity. The use of specialized equipment and safety measures is essential due to the reactivity of fluorinating agents .

Chemical Reactions Analysis

Types of Reactions: 2,3,4-Trifluoro-6-(trifluoromethyl)pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various fluorinated pyridine derivatives, which are valuable intermediates in pharmaceutical and agrochemical synthesis .

Scientific Research Applications

2,3,4-Trifluoro-6-(trifluoromethyl)pyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 2,3,4-Trifluoro-6-(trifluoromethyl)pyridine exerts its effects is primarily through its interaction with biological molecules. The presence of fluorine atoms enhances the compound’s ability to form strong hydrogen bonds and interact with enzyme active sites. This interaction can modulate enzyme activity and influence metabolic pathways. The trifluoromethyl group also contributes to the compound’s lipophilicity, affecting its distribution within biological systems .

Comparison with Similar Compounds

  • 2,3,6-Trifluoro-4-(trifluoromethyl)pyridine
  • 2-Fluoro-4-(trifluoromethyl)pyridine
  • 3-(Trifluoromethyl)pyridine

Comparison: 2,3,4-Trifluoro-6-(trifluoromethyl)pyridine is unique due to the specific positioning of its fluorine atoms and trifluoromethyl group. This arrangement imparts distinct electronic and steric properties, making it more reactive in certain chemical reactions compared to its isomers. Additionally, the compound’s specific substitution pattern can influence its biological activity and interaction with molecular targets .

Properties

IUPAC Name

2,3,4-trifluoro-6-(trifluoromethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6HF6N/c7-2-1-3(6(10,11)12)13-5(9)4(2)8/h1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSROAQVURXOMIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(N=C1C(F)(F)F)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6HF6N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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